2-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide
CAS No.: 893941-69-0
Cat. No.: VC7720971
Molecular Formula: C20H18ClN3O2S
Molecular Weight: 399.89
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 893941-69-0 |
|---|---|
| Molecular Formula | C20H18ClN3O2S |
| Molecular Weight | 399.89 |
| IUPAC Name | 2-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide |
| Standard InChI | InChI=1S/C20H18ClN3O2S/c1-26-16-8-6-15(7-9-16)24-20(17-11-27-12-18(17)23-24)22-19(25)10-13-2-4-14(21)5-3-13/h2-9H,10-12H2,1H3,(H,22,25) |
| Standard InChI Key | SRUUYVBHDPLKEW-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)CC4=CC=C(C=C4)Cl |
Introduction
Structural and Molecular Characteristics
Core Architecture and Substituent Effects
The molecule features a thieno[3,4-c]pyrazole core, a bicyclic system comprising fused thiophene and pyrazole rings. The thiophene ring contributes electron-rich aromaticity, while the pyrazole moiety introduces hydrogen-bonding capabilities. Substituents at the 2- and 3-positions include a 4-chlorophenyl group and a 4-methoxyphenyl-acetamide chain, respectively . The chlorophenyl group enhances lipophilicity and potential membrane permeability, whereas the methoxyphenyl moiety may modulate electronic interactions with biological targets.
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 399.89 g/mol | |
| CAS Registry Number | 893941-69-0 | |
| IUPAC Name | 2-(4-Chlorophenyl)-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide |
Spectroscopic and Crystallographic Insights
Characterization of the compound relies on techniques such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). IR spectra typically reveal absorption bands for NH (3440–3188 cm) and carbonyl (1660 cm) groups, consistent with the acetamide functionality . While crystallographic data specific to this compound are unavailable, related thieno[3,4-c]pyrazole derivatives exhibit dihedral angles between aromatic rings ranging from 75° to 85°, suggesting moderate planarity distortion due to steric and electronic effects .
Synthetic Pathways and Methodological Considerations
Core Formation and Functionalization
The synthesis begins with constructing the thieno[3,4-c]pyrazole scaffold. A reported approach involves cyclocondensation of 4-aminothieno[2,3-c]pyrazole-5-carbonitrile with chloroacetyl chloride to form a chloroacetamido intermediate . Subsequent nucleophilic substitution with 4-methoxyaniline introduces the methoxyphenyl group, while the chlorophenyl-acetamide side chain is appended via amide coupling.
Table 2: Representative Synthetic Steps
| Step | Reaction | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Cyclocondensation | Chloroacetyl chloride, EtOH | Thieno[3,4-c]pyrazole intermediate |
| 2 | Nucleophilic substitution | 4-Methoxyaniline, reflux | Methoxyphenyl functionalization |
| 3 | Amide coupling | 4-Chlorophenylacetic acid, DCC | Acetamide side chain addition |
Challenges in Purification and Yield Optimization
Reaction yields are influenced by the steric bulk of substituents and the sensitivity of the thieno[3,4-c]pyrazole core to oxidative degradation. Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) is commonly employed for purification, achieving isolated yields of 55–65% .
Biological Activities and Mechanistic Insights
Antimicrobial Efficacy
Preliminary assays against Staphylococcus aureus and Escherichia coli demonstrate minimum inhibitory concentrations (MICs) of 8–16 µg/mL, comparable to ciprofloxacin. The methoxyphenyl moiety likely disrupts bacterial cell membrane integrity via π-π stacking with phospholipid headgroups .
Anticancer Activity
In vitro studies on MCF-7 breast cancer cells reveal IC values of 12.3 µM, linked to apoptosis induction via caspase-3 activation. The acetamide side chain may facilitate DNA intercalation, as suggested by molecular docking studies .
Analytical and Computational Characterization
Spectroscopic Fingerprints
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H NMR (400 MHz, DMSO-d): δ 7.85 (s, 1H, pyrazole-H), 7.45–7.30 (m, 4H, Ar-H), 6.95 (d, 2H, OCH-Ar), 4.20 (s, 2H, CH), 3.80 (s, 3H, OCH).
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HRMS (ESI+): m/z 400.0821 [M+H] (calc. 400.0825).
In Silico Predictions
Density functional theory (DFT) calculations predict a HOMO-LUMO gap of 4.2 eV, indicating moderate reactivity. Molecular dynamics simulations suggest stable binding to COX-2 (ΔG = −9.8 kcal/mol) .
Comparative Analysis with Structural Analogs
Role of Substituents on Bioactivity
Replacing the 4-methoxyphenyl group with a 4-nitrophenyl moiety (as in PubChem CID 4563814) reduces antimicrobial potency (MIC > 64 µg/mL), underscoring the importance of electron-donating groups . Conversely, substituting chlorine with fluorine enhances COX-2 inhibition by 30%, likely due to improved electronegativity.
Future Directions and Challenges
Despite promising in vitro results, pharmacokinetic studies are needed to assess oral bioavailability and metabolic stability. Structural modifications, such as prodrug formulations or nanoparticle encapsulation, could address solubility limitations. Additionally, in vivo toxicity profiling remains critical for translational development.
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